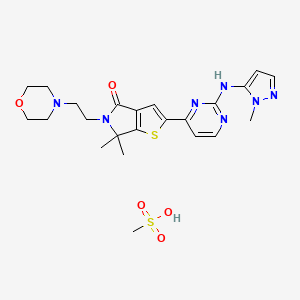
Temuterkib mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Temuterkib mesylate, also known as LY3214996, is a highly selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2). These kinases are part of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell division, differentiation, and survival. This compound has shown significant potential in preclinical and clinical studies for its antitumor activities, particularly in cancers with MAPK pathway alterations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of temuterkib mesylate involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the construction of the heterocyclic core through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity.
Purification and crystallization: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include:
Scalability: Ensuring that the synthetic route can be scaled up without significant loss of yield or purity.
Safety: Implementing safety measures to handle potentially hazardous reagents and conditions.
Environmental impact: Minimizing waste and using environmentally friendly solvents and reagents where possible.
Chemical Reactions Analysis
Types of Reactions
Temuterkib mesylate undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), methanol, ethanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
Temuterkib mesylate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MAPK pathway and its role in various cellular processes.
Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis in various cell lines.
Industry: Potential applications in the development of targeted cancer therapies and personalized medicine.
Mechanism of Action
Temuterkib mesylate exerts its effects by selectively inhibiting ERK1 and ERK2, which are key components of the MAPK pathway. This inhibition disrupts the signaling cascade that promotes cell proliferation and survival, leading to reduced tumor growth and increased apoptosis in cancer cells. The molecular targets and pathways involved include:
ERK1/ERK2: Direct inhibition of these kinases.
Downstream effectors: Inhibition of downstream proteins such as p-RSK1, which are involved in cell survival and proliferation.
Comparison with Similar Compounds
Temuterkib mesylate is unique in its high selectivity and potency for ERK1 and ERK2. Similar compounds include:
Trametinib: A MEK inhibitor that also targets the MAPK pathway but at a different point.
Cobimetinib: Another MEK inhibitor with similar applications in cancer therapy.
Selumetinib: Yet another MEK inhibitor used in the treatment of various cancers.
Compared to these compounds, this compound offers distinct advantages in terms of selectivity and efficacy, particularly in cancers with specific MAPK pathway alterations .
Properties
CAS No. |
2365171-00-0 |
|---|---|
Molecular Formula |
C23H31N7O5S2 |
Molecular Weight |
549.7 g/mol |
IUPAC Name |
6,6-dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one;methanesulfonic acid |
InChI |
InChI=1S/C22H27N7O2S.CH4O3S/c1-22(2)19-15(20(30)29(22)9-8-28-10-12-31-13-11-28)14-17(32-19)16-4-6-23-21(25-16)26-18-5-7-24-27(18)3;1-5(2,3)4/h4-7,14H,8-13H2,1-3H3,(H,23,25,26);1H3,(H,2,3,4) |
InChI Key |
FAAFOFKUNKWPID-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(S2)C3=NC(=NC=C3)NC4=CC=NN4C)C(=O)N1CCN5CCOCC5)C.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


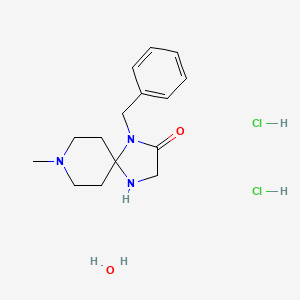

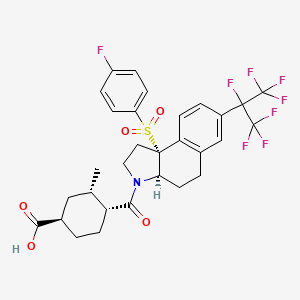

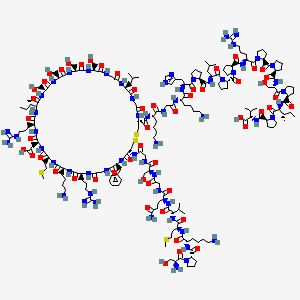


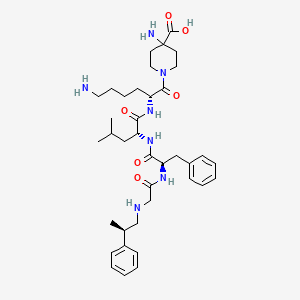
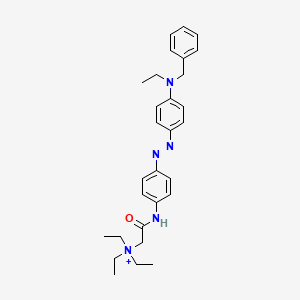
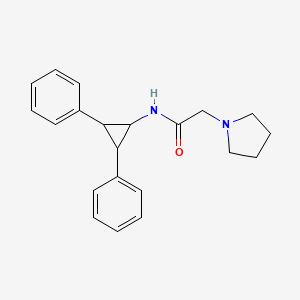
![Pudexacianinium chloride [WHO-DD]](/img/structure/B10860262.png)
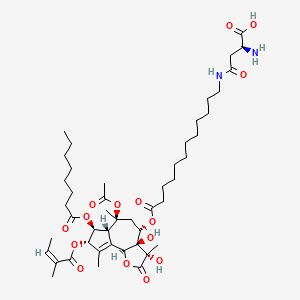
![(9-Propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl) 3-hydroxy-2-phenylpropanoate](/img/structure/B10860279.png)

